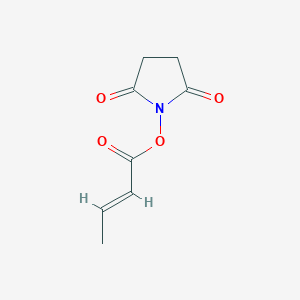

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate

Description

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (E)-but-2-enoate |

InChI |

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-3H,4-5H2,1H3/b3-2+ |

InChI Key |

NNKPSUBWDUYRMJ-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/C(=O)ON1C(=O)CCC1=O |

Canonical SMILES |

CC=CC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

Reaction Mechanism

This method employs carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to activate the carboxylic acid group of but-2-enoic acid. The activated intermediate subsequently reacts with NHS to form the target ester.

Procedure

- Reagents : But-2-enoic acid (1.0 eq), NHS (1.2 eq), DCC (1.5 eq), 4-dimethylaminopyridine (DMAP, catalytic), anhydrous dichloromethane (DCM).

- Steps :

- Dissolve but-2-enoic acid and NHS in DCM under inert atmosphere.

- Add DCC and DMAP at 0°C, then warm to room temperature and stir for 12–24 hours.

- Filter precipitated N,N′-dicyclohexylurea (DCU) and concentrate the filtrate.

- Purify via recrystallization (ethyl acetate/hexane) or flash chromatography.

Halophosphoric Acid Ester Activation

Reaction Mechanism

Diphenyl chlorophosphate (DPCP) acts as a coupling agent, converting but-2-enoic acid into a mixed anhydride intermediate, which reacts with NHS in the presence of a base.

Procedure

- Reagents : But-2-enoic acid (1.0 eq), NHS (1.1 eq), DPCP (1.2 eq), triethylamine (TEA, 2.5 eq), anhydrous acetone.

- Steps :

- Suspend but-2-enoic acid and NHS in acetone.

- Add TEA and DPCP dropwise at 0°C, then stir at 50°C for 2 hours.

- Concentrate the mixture, resuspend in ethyl acetate, and wash with aqueous NaHCO₃ and HCl.

- Dry over Na₂SO₄ and evaporate to obtain the crude product.

Yield and Purity

- Yield : 90–94%

- Purity : ≥98% (TLC)

- Key Reference : Adapted from the synthesis of 4-toluic acid NHS ester2.

Acid Chloride Route

Reaction Mechanism

But-2-enoyl chloride is prepared from but-2-enoic acid using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with NHS in the presence of a base.

Procedure

- Reagents : But-2-enoic acid (1.0 eq), SOCl₂ (2.0 eq), NHS (1.1 eq), TEA (3.0 eq), anhydrous tetrahydrofuran (THF).

- Steps :

- Reflux but-2-enoic acid with SOCl₂ for 3 hours to form but-2-enoyl chloride.

- Distill excess SOCl₂ under reduced pressure.

- Dissolve NHS and TEA in THF, add but-2-enoyl chloride dropwise at 0°C.

- Stir for 4 hours, filter, and concentrate.

- Purify by recrystallization (isopropanol).

Yield and Purity

- Yield : 70–78%

- Purity : ≥90% (NMR)

- Key Reference : Analogous to acryloyl chloride methods described for acrylamido agmatine synthesis3.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Carbodiimide | DCC, DMAP | 0°C to RT, 24h | 75–85 | ≥95 | High purity; scalable | DCU byproduct removal required |

| Halophosphoric Acid | DPCP, TEA | 50°C, 2h | 90–94 | ≥98 | High yield; minimal byproducts | Requires anhydrous conditions |

| Acid Chloride | SOCl₂, TEA | Reflux, 3h | 70–78 | ≥90 | Straightforward purification | Hazardous SOCl₂ handling |

Critical Considerations

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity, while acetone balances solubility and ease of work-up45.

- Base Choice : Triethylamine or sodium bicarbonate neutralizes HCl generated during acid chloride formation, preventing NHS degradation67.

- Storage : The product is moisture-sensitive; store under argon at –20°C with desiccant8.

-

US7294743B2 (Method for acrylamide derivatives) ↩

-

US7294743B2 (Method for acrylamide derivatives) ↩

-

US5734064A (Halophosphoric acid ester activation) ↩

-

US5734064A (Halophosphoric acid ester activation) ↩

-

US5734064A (Halophosphoric acid ester activation) ↩

-

PubChem CID 181508 (Acrylic acid NHS ester) ↩

-

PubChem CID 181508 (Acrylic acid NHS ester) ↩

-

HILIC quantification of NHS degradation ↩

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols.

Addition Reactions: The double bond in the butenoate moiety can participate in Michael addition reactions with nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butenoic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Catalysts: DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Solvents: Toluene, dichloromethane, water

Conditions: Room temperature to 60°C, reaction times ranging from a few hours to overnight.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted butenoates can be formed.

Hydrolysis Products: Butenoic acid and N-hydroxysuccinimide.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) but-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Facilitates the conjugation of proteins and other biomolecules, aiding in the study of protein interactions and functions.

Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes for targeted drug delivery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) but-2-enoate involves its ability to form stable ester bonds with various nucleophiles. This property is exploited in bioconjugation techniques, where the compound reacts with amine groups on proteins or other biomolecules to form stable amide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl-6-(2,5-Dioxopyrrolidin-1-yl)hexanoate Derivatives

These derivatives, such as ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate, serve as precursors for alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates with C6–C12 alkyl chains. Key distinctions include:

- Hydrophobicity : The ethyl ester derivatives exhibit low hydrophobicity (logP ~1–2), limiting their efficacy as transdermal penetration enhancers compared to longer-chain analogs (C6–C12, logP >3) .

- Synthesis : Copper-catalyzed coupling with heterocycles proceeds efficiently, but shorter chains reduce steric hindrance, favoring faster reaction kinetics .

- Applications : Primarily intermediates for drug synthesis, unlike longer-chain derivatives used in topical formulations .

Multitargeted (2,5-Dioxopyrrolidin-1-yl) Acetamides

Derivatives like phenyl-acetamides demonstrate significant anticonvulsant (ED50 <50 mg/kg in rodent models) and antinociceptive activities. Key differences:

- Structural Modifications: Substitution at the acetamide nitrogen (e.g., pyridinyl, benzothiazolyl) enhances blood-brain barrier penetration, a feature less pronounced in but-2-enoate due to ester lability .

- Mechanism: Multitargeted action on GABA receptors and sodium channels contrasts with the but-2-enoate’s role as a Michael acceptor in prodrug design .

2-(2,5-Dioxopyrrolidin-1-yl)-3-Methoxypropanamides

Hybrid compounds (e.g., levetiracetam-huprine hybrids) combine antiepileptic and neuroprotective effects. Comparisons include:

- Pharmacological Profile: Dual-target hybrids exhibit synergistic effects (IC50 <1 µM for acetylcholinesterase inhibition), whereas but-2-enoate lacks direct neurological activity .

- Synthetic Complexity: Huprine hybrids require multistep syntheses, whereas but-2-enoate derivatives are simpler to functionalize .

(2,5-Dioxopyrrolidin-1-yl) 2-Cyanoacetate

This derivative diverges in:

- Market Trends: Global production reached ~500 metric tons in 2025, driven by demand for agrochemical intermediates, contrasting with but-2-enoate’s niche pharmaceutical use .

- Reactivity: The cyano group enhances electrophilicity, enabling nucleophilic substitutions less feasible with the α,β-unsaturated ester in but-2-enoate .

2,5-Dioxopyrrolidin-1-yl 4-(Pyren-1-yl)butanoate

Structural and functional contrasts:

- Aromatic Integration: The pyrenyl group imparts fluorescence (λem = 375 nm) and π-stacking capabilities, enabling applications in biosensing—unavailable in but-2-enoate .

- Solubility: Enhanced lipophilicity (logP ~5.2) limits aqueous compatibility compared to but-2-enoate (logP ~1.5) .

Data Tables

| Compound | Molecular Formula | Molecular Weight | Key Properties | Applications |

|---|---|---|---|---|

| (2,5-Dioxopyrrolidin-1-yl) but-2-enoate | C8H9NO4 | 183.16 | α,β-unsaturated ester, logP ~1.5 | Drug intermediates, Michael acceptors |

| Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate | C12H19NO4 | 253.28 | Low hydrophobicity, logP ~2.1 | Precursors for transdermal agents |

| (2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate | C7H6N2O4 | 182.13 | High electrophilicity, logP ~0.8 | Agrochemical intermediates |

| 4-(Pyren-1-yl)butanoate derivative | C24H19NO4 | 385.41 | Fluorescent, logP ~5.2 | Biosensing, materials science |

Q & A

Basic: What are the established synthetic routes for (2,5-Dioxopyrrolidin-1-yl) but-2-enoate derivatives?

Methodological Answer:

A common approach involves coupling reactions using intermediates such as ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate with nitrogen-containing heterocycles. Copper heterogeneous catalysts are critical for facilitating radical-ionic substitution mechanisms in these reactions. Characterization via -NMR, -NMR, and IR spectroscopy ensures structural validation . For example, derivatives synthesized from 6-aminohexanoic acid have been optimized for regioselectivity under controlled temperature and solvent conditions (e.g., DMF at 80°C) .

Advanced: How can researchers address discrepancies in crystallographic refinement parameters when using SHELX software for structural analysis of this compound?

Methodological Answer:

Discrepancies in refinement parameters (e.g., R-factor mismatches) may arise from twinned data or incomplete electron density maps. SHELXL’s robust handling of high-resolution data allows iterative refinement by adjusting weighting schemes and constraints. For twinned crystals, using the TWIN/BASF commands in SHELXTL (Bruker AXS version) improves accuracy. Cross-validation with alternative software like OLEX2 or PHENIX can resolve persistent issues .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

Standard precautions include:

- Personal Protective Equipment (PPE): P95 respirators for aerosol exposure and chemically resistant gloves (e.g., nitrile).

- Ventilation: Use fume hoods to minimize inhalation risks.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies are effective in resolving conflicting reactivity data observed in radical-ionic coupling reactions involving (2,5-Dioxopyrrolidin-1-yl) but-2-enoate intermediates?

Methodological Answer:

Conflicting reactivity may stem from solvent polarity effects or competing reaction pathways. Kinetic studies under varying conditions (e.g., THF vs. DMF) can elucidate dominant mechanisms. Computational methods like density functional theory (DFT) predict partial charges on reactive sites (e.g., nitrogen atoms in heterocycles), guiding solvent selection and catalyst optimization. Experimental validation via -NMR monitoring of intermediate formation is recommended .

Basic: What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns.

- Spectroscopy: - and -NMR for backbone confirmation; IR spectroscopy for carbonyl (C=O) and ester (C-O) functional groups.

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (±0.001 Da tolerance) .

Advanced: How can computational methods like DFT be applied to predict reaction outcomes or substituent effects in derivatives of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G** basis set) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, partial charges on the pyrrolidinone ring’s carbonyl groups predict nucleophilic attack sites. These models correlate with experimental substituent effects, such as electron-withdrawing groups enhancing electrophilicity at the α-carbon .

Advanced: How does steric hindrance influence the regioselectivity of esterification reactions involving (2,5-Dioxopyrrolidin-1-yl) but-2-enoate?

Methodological Answer:

Steric effects are quantified using molecular mechanics (MMFF94 force field) or crystallographic data. Bulky substituents on the pyrrolidinone ring (e.g., benzyl groups) direct esterification to less hindered positions. Kinetic isotopic effect (KIE) studies with deuterated analogs further validate steric vs. electronic contributions .

Basic: What are the stability considerations for (2,5-Dioxopyrrolidin-1-yl) but-2-enoate under varying pH conditions?

Methodological Answer:

The compound is stable in neutral to mildly acidic conditions (pH 4–7). Alkaline environments (pH > 8) promote hydrolysis of the succinimide ester, forming but-2-enoic acid. Accelerated stability testing via HPLC at 40°C/75% RH over 14 days quantifies degradation products .

Advanced: What experimental approaches validate the proposed radical-ionic coupling mechanisms for derivatives of this compound?

Methodological Answer:

Electron paramagnetic resonance (EPR) spectroscopy detects transient radical intermediates. Isotopic labeling (e.g., -labeled starting materials) traces carbon migration pathways. Kinetic isotope effects (KIE) using deuterated solvents differentiate between radical and ionic transition states .

Basic: What solvent systems optimize the solubility of (2,5-Dioxopyrrolidin-1-yl) but-2-enoate for NMR studies?

Methodological Answer:

DMSO-d or CDCl are optimal for solubility (>50 mg/mL). For aqueous compatibility, DO with 10% acetone-d (v/v) prevents aggregation. Pre-saturation NMR techniques suppress solvent peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.